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Compound Name: 3-Bromo-8-methoxyquinoline
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For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of
numerous therapeutic agents. Among its many derivatives, 8-methoxyquinoline has emerged
as a particularly versatile core, lending itself to a wide array of biological activities. This guide
provides an in-depth comparison of the structure-activity relationships (SAR) of 8-
methoxyquinoline analogs across three critical therapeutic areas: oncology, infectious
diseases, and malaria. By dissecting the impact of specific structural modifications on biological
function, we aim to provide actionable insights for the rational design of next-generation
therapeutics.

The 8-Methoxyquinoline Core: A Foundation for
Diverse Bioactivity

The 8-methoxyquinoline scaffold consists of a bicyclic aromatic system with a methoxy group at
the C8 position. This seemingly simple substitution has profound effects on the molecule's
electronic and steric properties, influencing its ability to interact with biological targets. The
methoxy group can act as a hydrogen bond acceptor and its position on the quinoline ring can
direct further substitutions, allowing for fine-tuning of the molecule's pharmacological profile.

Anticancer Activity: Targeting Key Signaling
Pathways
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8-Methoxyquinoline analogs have demonstrated significant potential as anticancer agents, with
activity observed against a range of cancer cell lines. The primary mechanism of action for
many of these compounds involves the modulation of critical cell signaling pathways, such as
the PISK/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3][4][5][6]

Structure-Activity Relationship Insights

The anticancer activity of 8-methoxyquinoline derivatives is highly dependent on the nature and
position of substituents on the quinoline ring.

e Substitutions at C4 and C6: The presence of a methyl group at the C4 position and a
methoxy group at the C6 position, in conjunction with an amino group at C8, forms a potent
pharmacophore. Further derivatization of the C8-amino group can dramatically enhance
cytotoxicity. For instance, the introduction of a (2-furanylmethyl)amino group at the C8
position of a 6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline scaffold resulted in
a compound with an exceptionally low IC50 value of 16 + 3 nM against T47D breast cancer
cells.[7]

» Halogenation: The addition of bromine atoms to the quinoline core can significantly enhance
anticancer activity. For example, a 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline derivative
displayed potent inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with IC50
values ranging from 5.45 to 9.6 pg/mL.[8] This suggests that the electron-withdrawing nature
and steric bulk of halogens can contribute to target binding.

e Heterocyclic Moieties: The incorporation of heterocyclic rings can modulate the anticancer
profile. While some heterocyclic substitutions can enhance activity, others may lead to a
decrease in potency, highlighting the importance of the specific heterocycle and its point of
attachment.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative 8-methoxyquinoline
analogs against various cancer cell lines.
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Compound/Analog Cancer Cell Line IC50 Value Reference

6-methoxy-8-[(2-

furanylmethyl)amino]-

4-methyl-5-(3- T47D (Breast) 16 + 3 nM [7]
trifluoromethylphenylo

xy)quinoline

5,7-dibromo-3,6-
dimethoxy-8- C6 (Glioblastoma) 9.6 pg/mL [8]

hydroxyquinoline

5,7-dibromo-3,6-
dimethoxy-8- HeLa (Cervical) 5.45 pg/mL [8]

hydroxyquinoline

5,7-dibromo-3,6-
dimethoxy-8- HT29 (Colon) 7.8 pg/mL [8]

hydroxyquinoline

4,7-disubstituted 8-
methoxyquinazoline HCT116 (Colon) 5.64 + 0.68 uM [9]
derivative (18B)

4,7-disubstituted 8-
methoxyquinazoline HepG2 (Liver) 23.18 £ 0.45 uM [9]
derivative (18B)

Mechanism of Action: PIBK/Akt/mTOR Pathway
Inhibition

A key mechanism through which some quinoline derivatives exert their anticancer effects is the
inhibition of the PI3K/Akt/mTOR signaling cascade.[2][4][5][6] This pathway is a central
regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many
cancers.[1][3] 8-Methoxyquinoline analogs can act as dual mMTORC1 and mTORC?2 inhibitors,
effectively shutting down the entire mTOR kinase-dependent functions and preventing the

feedback activation of the PI3K/Akt pathway.[2] This disruption of the signaling cascade
ultimately leads to the induction of apoptosis in cancer cells.
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Figure 1: Simplified PIBK/Akt/mTOR Signaling Pathway and Inhibition by 8-Methoxyquinoline Analogs
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Caption: Inhibition of MTORC1 and mTORC2 by 8-methoxyquinoline analogs blocks
downstream signaling, leading to decreased cell proliferation and increased apoptosis.

Antimicrobial Activity: A Broad Spectrum of Action

8-Methoxyquinoline and its derivatives have demonstrated significant activity against a variety
of bacterial and fungal pathogens.[8][10][11] Their mechanism of action is often attributed to
their ability to chelate metal ions, which are essential for microbial enzyme function.[12]

Structure-Activity Relationship Insights

The antimicrobial potency of 8-methoxyquinoline analogs can be modulated by various
structural modifications.

e Substitutions at C2 and C4: The introduction of bulky heterocyclic moieties at the C2 position
of an 8-methoxy-4-methylquinoline core can significantly enhance antibacterial activity. For
example, the conversion of Schiff bases at the C2-amino position into azetidinone and
thiazolidinone congeners increases the inhibitory action against various pathogens.[13]

o Halogenation: The presence of electron-withdrawing groups, such as halogens, on the
quinoline ring can enhance antimicrobial activity. For instance, an 8-[(1H-benzo[d]imidazol-2-
yl)methoxy] quinoline derivative with two bromo groups at the C5 and C7 positions emerged
as a highly potent compound against tested strains.[14]

o Comparison with 5-Nitro-8-Methoxyquinoline: Interestingly, the parent 8-methoxyquinoline
has been shown to exhibit stronger antifungal and antibacterial activity than its 5-nitro
derivative against several strains, including Aspergillus flavus, Bacillus subtilis, and
Salmonella typhi.[8] This suggests that the electron-donating methoxy group is more
favorable for antimicrobial activity in this context than the electron-withdrawing nitro group.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 8-
methoxyquinoline analogs against various microbial strains.
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Compound/Analog  Microbial Strain MIC (pg/mL) Reference

8-Methoxy-4-methyl-

2-amino-(3'-chloro-2'-

0Xx0-4'-(4- S. aureus 3.125 [13]
methoxyphenyl)-1'-

azetidinyl)quinoline

8-Methoxy-4-methyl-

2-amino-(3'-chloro-2'-

0X0-4'-(4- B. subtilis 6.25 [13]
methoxyphenyl)-1'-

azetidinyl)quinoline

8-Methoxy-4-methyl-

2-amino-(3'-chloro-2'-

0xo0-4'-(4- E. coli 6.25 [13]
methoxyphenyl)-1'-

azetidinyl)quinoline

7-methoxyquinoline )
o E. coli 7.812 [11]
derivative (3I)

7-methoxyquinoline ]
o C. albicans 31.125 [11]
derivative (3I)

Antimalarial Activity: A Continuing Legacy

The quinoline core is historically significant in the fight against malaria, with quinine and
chloroquine being cornerstone therapies. 8-Methoxyquinoline analogs continue this legacy,
showing promise against Plasmodium falciparum, the deadliest species of malaria parasite.

Structure-Activity Relationship Insights

The antimalarial efficacy of 8-methoxyquinoline derivatives is intricately linked to their structural
features.

e The 6-Methoxy Group: The presence of a methoxy group at the C6 position is a common
feature in many active 8-aminoquinoline antimalarials and is considered to enhance activity.
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[15]

o Substitutions at C5: The introduction of alkoxy or aralkoxy groups at the C5 position of 8-
amino-6-methoxyquinoline derivatives can lead to compounds that are an order of
magnitude more potent than the parent compound, primaquine, against P. falciparum.[16]

 Aryl Substitutions: In the context of 2-arylvinylquinolines, the presence of a methoxy group at
the C6 position generally improves potency compared to an unsubstituted analog.[15]

o Side Chain Modifications: The nature of the side chain at the C8-amino group is critical for
activity. Modifications to this side chain can significantly impact the compound's ability to
inhibit hematin polymerization, a crucial process for parasite survival.[16]

Comparative Antiplasmodial Data

The following table provides a comparison of the in vitro antiplasmodial activity of various
quinoline analogs. While not all are 8-methoxy derivatives, they provide valuable SAR context.

Compound/Analog P. falciparum Strain  IC50 Value Reference

8-(5-

Isopropylaminoamyla

mino)-6- - - [17]
methoxyquinoline

(SN-13,276)

5-alkoxy-8-amino-6-

methoxyquinoline Multiple 50-100 nM (average) [16]
derivatives
6-Chloro-2-(4- )

Dd2 (CQ-resistant) 28.6 £ 0.9 nM [15]

nitrostyryl)quinoline

Quinoline-furanone

K1 (CQ-resistant <5 ng/mL 18
hybrid (59) (CQ ) ug [18]

Experimental Protocols: Ensuring Scientific Rigor
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To ensure the reliability and reproducibility of the data presented, standardized experimental
protocols are essential. Below are overviews of the key assays used to evaluate the biological
activities of 8-methoxyquinoline analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

o Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of the 8-methoxyquinoline
analog for a specified period (e.g., 48 or 72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the
formation of formazan crystals by viable cells.

e Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength
(typically 570 nm) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
determine the IC50 value.

Caption: Workflow of the MTT assay for determining the cytotoxicity of 8-methoxyquinoline
analogs.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the
minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific
microorganism.
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Step-by-Step Methodology:

Compound Dilution: Prepare serial dilutions of the 8-methoxyquinoline analog in a liquid
growth medium in a 96-well microtiter plate.

Inoculation: Add a standardized suspension of the target microorganism to each well.

Incubation: Incubate the plate under appropriate conditions for microbial growth (e.g., 37°C
for 18-24 hours).

MIC Determination: Visually inspect the wells for turbidity (an indication of microbial growth).
The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Caption: Workflow of the broth microdilution assay for determining the MIC of 8-

methoxyquinoline analogs.

In Vitro Antiplasmodial Activity Assay

The SYBR Green I-based fluorescence assay is a common method for assessing the in vitro

antiplasmodial activity of compounds against P. falciparum.

Step-by-Step Methodology:

Parasite Culture: Maintain a culture of P. falciparum in human red blood cells.

Compound Treatment: Add serial dilutions of the 8-methoxyquinoline analog to a 96-well
plate containing the parasitized red blood cells.

Incubation: Incubate the plate for 72 hours under conditions that support parasite growth.

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green |
dye.

Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the
amount of parasite DNA.

Data Analysis: Calculate the percentage of parasite growth inhibition compared to untreated
controls and determine the IC50 value.
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Caption: Workflow of the SYBR Green I-based assay for determining the antiplasmodial activity
of 8-methoxyquinoline analogs.

Conclusion and Future Directions

The 8-methoxyquinoline scaffold represents a highly promising platform for the development of
novel therapeutic agents. The diverse biological activities exhibited by its analogs underscore
the versatility of this chemical core. The structure-activity relationships discussed in this guide
highlight key structural modifications that can be exploited to enhance potency and selectivity
for anticancer, antimicrobial, and antimalarial applications.

Future research should focus on a multi-pronged approach:

o Synthesis of Novel Analogs: The design and synthesis of new derivatives with diverse
substitutions will continue to be a crucial driver of discovery.

e Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling
pathways modulated by these compounds will enable more rational drug design.

 In Vivo Evaluation: Promising candidates identified through in vitro screening must be
rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics,
and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental
methodologies, the scientific community can continue to unlock the full therapeutic potential of
8-methoxyquinoline analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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